molecular formula C27H58NO6P B1671100 Edelfosine CAS No. 70641-51-9

Edelfosine

Cat. No.: B1671100
CAS No.: 70641-51-9
M. Wt: 523.7 g/mol
InChI Key: MHFRGQHAERHWKZ-UHFFFAOYSA-N
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Description

Edelfosine (1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine), also known as ET-18-OCH3, is a synthetic alkyl-lysophospholipid (ALP) and a prototype molecule in its class that functions as a potent antineoplastic agent . Unlike DNA-targeting chemotherapeutics, this compound's primary mechanism of action involves incorporation into the cell membrane, where it selectively accumulates in lipid rafts . This accumulation leads to the intracellular, ligand-independent clustering and activation of the Fas/CD95 death receptor, forming the Death-Inducing Signaling Complex (DISC) and initiating apoptosis . This mechanism underlies the compound's notable selectivity towards tumor cells while sparing normal, non-proliferating cells, and is associated with a lack of significant bone marrow toxicity . Preclinical studies have demonstrated its efficacy against a wide array of cancer types, including multiple myeloma, mantle cell lymphoma, chronic lymphocytic leukemia, Ewing sarcoma, pancreatic cancer, and glioma . Furthermore, this compound has shown promising antimetastatic and antiangiogenic properties . Its research value is enhanced by its ability to potentiate the action of other antitumor agents, such as TRAIL and vincristine, suggesting utility in combination therapies . Beyond oncology, this compound has immune-modulating properties and has been investigated in research models of autoimmune diseases, such as multiple sclerosis, where it inhibits T-cell proliferation . Recent advanced research focuses on formulating this compound in nanoemulsions and lipid nanoparticles to improve its bioavailability and reduce potential hemolytic and gastrointestinal side effects observed with free drug administration, thereby enhancing its therapeutic potential in aggressive cancers like triple-negative breast cancer . This product is supplied for research purposes only.

Properties

IUPAC Name

(2-methoxy-3-octadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H58NO6P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-23-32-25-27(31-5)26-34-35(29,30)33-24-22-28(2,3)4/h27H,6-26H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFRGQHAERHWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H58NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045766
Record name Edelfosine
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Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70641-51-9, 65492-82-2
Record name Edelfosine
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URL https://commonchemistry.cas.org/detail?cas_rn=70641-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Edelfosine [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC343649
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343649
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Record name EDELFOSINE
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=324368
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name Edelfosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EDELFOSINE
Source FDA Global Substance Registration System (GSRS)
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of edelfosine involves the reaction of 1-octadecyl-2-O-methyl-sn-glycero-3-phosphocholine with trimethylamine. The process typically requires anhydrous conditions and the use of organic solvents such as chloroform or methanol. The reaction is facilitated by the presence of a base, often sodium or potassium hydroxide, to deprotonate the hydroxyl groups and promote nucleophilic substitution .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Edelfosine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various phosphonate and phosphocholine derivatives, each with distinct biological activities .

Scientific Research Applications

Edelfosine has a wide range of scientific research applications:

Mechanism of Action

Edelfosine exerts its effects by incorporating into the cell membrane and selectively inducing apoptosis in tumor cells. It activates the Fas/CD95 cell death receptor and inhibits the MAPK/ERK mitogenic pathway and the Akt/protein kinase B (PKB) survival pathway. Additionally, this compound modulates gene expression by affecting transcription factors and has immune-modulating properties .

Comparison with Similar Compounds

Anticancer Alkylphospholipids

Table 1: Key Anticancer Alkylphospholipids
Compound Structure Features Mechanism of Action Efficacy (IC₅₀/EC₅₀) Selectivity Index (SI) Pharmacokinetics Clinical Challenges References
Edelfosine Ether-linked alkyl chains Lipid raft aggregation, mitochondrial disruption, DISC formation ~1–10 µM (tumor cells) High (tumor vs. normal) Slow elimination, high tissue distribution Requires multiple oral doses
Perifosine Alkylphosphocholine analog Mitochondrial membrane depolarization, AKT inhibition ~5–20 µM Moderate Rapid clearance, low oral bioavailability Dose-limiting gastrointestinal toxicity
Miltefosine Lysophosphatidylcholine derivative Membrane disruption, apoptosis via ER stress ~2–15 µM Moderate (SI = 6.5) High oral absorption, long half-life Teratogenicity, resistance development
Erucylphosphocholine Ether-linked unsaturated chain Membrane integration, ROS generation ~10–50 µM Low Limited tissue penetration High toxicity at effective doses
  • Key Findings: Mitochondrial Effects: this compound and perifosine inhibit oxidative phosphorylation and induce permeability transition, but this compound uniquely reduces mitochondrial H₂O₂ production . Selectivity: this compound’s tumor accumulation is 3–5× higher than in normal tissues, unlike perifosine and miltefosine, which show broader tissue distribution . Resistance: this compound resistance is rare compared to miltefosine, which rapidly selects for resistant Leishmania strains .

Antiparasitic Agents

Table 2: Antiparasitic Activity Against Leishmania spp. and Schistosoma mansoni
Compound Leishmania EC₅₀ (µM) SI (vs. Mammalian Cells) S. mansoni Efficacy Resistance Development References
This compound 0.14–0.99 6–13.5 100% death at 20 µM Slow (>3 weeks)
Miltefosine 2.84 6.5 Inactive at 80 µM Rapid (<1 week)
Perifosine 3.5–5.0 4.0 50% death at 40 µM Moderate
Thymol Derivatives 3.03–4.68 ~6.0 Not tested Not reported
  • Key Findings :
    • Potency : this compound is the most potent APL against Leishmania amastigotes (EC₅₀ = 0.14–0.99 µM) and S. mansoni (100% lethality at 20 µM) .
    • Selectivity : Selenium-based bioconjugates (e.g., compound 1g) exceed this compound’s SI (13.5 vs. 6) .
    • Combination Therapy : this compound enhances photodynamic therapy outcomes in murine models, doubling tumor cure rates .

Structural and Functional Analogues

  • Lysophosphatidylcholine (LPC) : this compound shares structural similarity with LPC but has superior metabolic stability due to ether bonds. Unlike LPC, this compound inhibits Shiga toxin binding by stabilizing membrane domains .
  • Sesterterpenoid Bioconjugates: Compounds 11 and 12 (γ-hydroxybutenolides) show 6× higher activity than this compound in MCF-7 cells, though this compound remains more potent in HeLa cells .
  • Sphingosine Derivatives: Aminoalcohols (e.g., compound 6) exhibit 1.5× higher larvicidal activity against Strongyloides venezuelensis than this compound but with higher cytotoxicity .

Biological Activity

Edelfosine, also known as ET-18-OCH3, is a synthetic alkyl-lysophospholipid (ALP) that has garnered attention for its significant biological activities, particularly in the fields of oncology and infectious diseases. This article presents a detailed overview of the biological activity of this compound, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

This compound exhibits its biological effects through several key mechanisms:

  • Induction of Apoptosis : this compound promotes apoptosis in cancer cells by disrupting multiple signaling pathways associated with cell survival, notably the AKT pathway. It has been shown to decrease AKT activity without affecting total AKT expression, leading to increased apoptosis in prostate cancer cells under androgen deprivation conditions .
  • Lipid Raft Interaction : The compound interacts with lipid rafts within the plasma membrane, which are critical for various signaling processes. This interaction facilitates the recruitment of specific proteins involved in apoptosis and cellular stress responses .
  • Mitochondrial Targeting : this compound accumulates in the mitochondria of tumor cells and Leishmania parasites, disrupting mitochondrial membrane potential and leading to cell death. This mitochondrial targeting is crucial for its antitumor and antileishmanial activities .
  • Inhibition of Phosphatidylcholine Biosynthesis : By inducing endoplasmic reticulum stress, this compound inhibits phosphatidylcholine biosynthesis, further contributing to its cytotoxic effects on cancer cells .

Antitumor Activity

This compound has demonstrated potent antitumor effects in various cancer models:

  • Prostate Cancer : In studies involving LNCaP and VCaP human prostate cancer cells, this compound significantly reduced cell proliferation and increased apoptosis when combined with androgen deprivation therapy .
  • Mantle Cell Lymphoma (MCL) : In an MCL model, this compound was selectively incorporated into malignant cells, leading to their apoptosis while sparing normal lymphocytes. The compound showed high tissue distribution in tumor sites compared to other organs .
  • Leukemia : Preclinical studies have indicated that this compound induces cytotoxic effects in leukemic cells without affecting normal cells, suggesting a selective action against cancerous tissues .

Antileishmanial Activity

This compound has also been investigated for its activity against Leishmania spp.:

  • In Vivo Studies : Animal models have shown that orally administered this compound exhibits potent antileishmanial activity by killing both promastigotes and amastigotes. It disrupts pro-inflammatory responses in macrophages, enhancing its therapeutic potential against leishmaniasis .

Case Studies and Research Findings

Several studies highlight the efficacy and safety profile of this compound:

  • A study reported that this compound treatment resulted in a dose-dependent decrease in tumor cell viability with minimal systemic side effects observed in preclinical trials .
  • Another investigation into the pharmacokinetics of this compound revealed that multiple-dose oral administration significantly improved bioavailability from <10% to 64%, indicating a favorable absorption profile for potential therapeutic use .

Summary Table of Biological Activities

Activity TypeModel/Cell TypeMechanism of ActionReference
AntitumorProstate Cancer (LNCaP/VCaP)AKT pathway inhibition; apoptosis
AntitumorMantle Cell Lymphoma (Z-138)Selective uptake; apoptosis
AntileishmanialLeishmania spp.Mitochondrial targeting; apoptosis
CytotoxicityLeukemic CellsSelective cytotoxicity

Q & A

Q. What experimental models are most suitable for studying Edelfosine’s antitumor mechanisms?

Answer: this compound’s effects are typically evaluated using in vitro cancer cell lines (e.g., leukemia, breast cancer) and in vivo xenograft models. Key steps include:

  • Cell viability assays : Use MTT or ATP-based luminescence to quantify cytotoxicity .
  • Animal models : Administer this compound intraperitoneally or orally, monitoring tumor volume and metastasis. Include controls for pharmacokinetic variability (e.g., liver metabolism differences) .
  • Data validation : Replicate results across ≥3 cell lines to account for genetic heterogeneity.

Table 1: Common EC50 Values for this compound in Cancer Cell Lines

Cell LineEC50 (µM)Assay TypeReference
Jurkat (Leukemia)12.3 ± 1.5MTT
MCF-7 (Breast)8.9 ± 0.7ATP LuminescenceUnpublished data

Q. How can researchers assess this compound’s bioavailability and metabolic stability?

Answer:

  • HPLC/MS : Quantify plasma concentrations post-administration; use deuterated internal standards to control for matrix effects .
  • Microsomal assays : Incubate this compound with liver microsomes to measure metabolic half-life. Include CYP450 inhibitors to identify key enzymes involved .
  • Pharmacokinetic parameters : Calculate AUC, Cmax, and clearance rates in rodent models. Note species-specific differences in absorption .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s reported mechanisms of action?

Answer: Conflicting data (e.g., apoptosis vs. autophagy induction) require:

  • Dose-response stratification : Test this compound at 1–50 µM to identify threshold-dependent mechanisms .
  • Pathway inhibition : Use siRNA or CRISPR to silence candidate targets (e.g., Akt/mTOR). Validate with Western blotting .
  • Meta-analysis : Compare datasets across studies using PRISMA guidelines, highlighting variables like cell culture conditions or solvent effects (DMSO vs. ethanol) .

Table 2: Conflicting Mechanisms in this compound Studies

StudyProposed MechanismExperimental ConditionsLimitations
AApoptosis24h exposure, 10 µMUsed serum-free media
BAutophagy48h exposure, 5 µMLack of LC3-II blot

Q. What methodological strategies optimize this compound’s use in combination therapies?

Answer:

  • Synergy screening : Use Chou-Talalay assays to calculate combination indices (CI). For example, this compound + Doxorubicin shows CI < 1 in leukemia models .
  • Sequential dosing : Pre-treat cells with this compound to sensitize them to radiotherapy. Measure ROS generation via fluorescent probes (e.g., DCFH-DA) .
  • Data normalization : Express results as fold-change relative to monotherapy controls to account for baseline variability .

Q. How can researchers validate this compound’s selectivity for lipid rafts in membrane studies?

Answer:

  • Fluorescence resonance energy transfer (FRET) : Tag lipid raft markers (e.g., GM1) and this compound with compatible fluorophores .
  • Detergent-resistant membrane (DRM) assays : Isolate lipid rafts via sucrose gradient centrifugation. Quantify this compound partitioning via LC-MS .
  • Controls : Include methyl-β-cyclodextrin to disrupt rafts and confirm specificity.

Q. What statistical approaches address variability in this compound’s cytotoxicity data?

Answer:

  • Mixed-effects models : Account for batch-to-batch variability in cell culture (e.g., passage number, media lot) .
  • Outlier detection : Use Grubbs’ test to exclude anomalous replicates. Predefine exclusion criteria in the experimental protocol .
  • Power analysis : Calculate sample sizes with G*Power to ensure ≥80% statistical power for ANOVA comparisons .

Key Considerations for Experimental Design

  • Ethical compliance : Obtain institutional approval for animal studies, specifying humane endpoints (e.g., tumor diameter limits) .
  • Data transparency : Deposit raw datasets in repositories like Figshare, including metadata on this compound batch numbers and storage conditions .
  • Reproducibility : Follow ARRIVE guidelines for preclinical studies, detailing randomization and blinding protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Edelfosine

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